cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride

Description

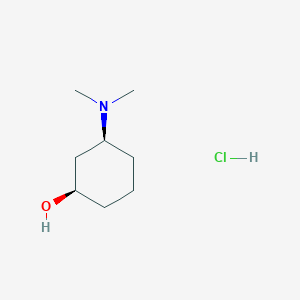

cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride is a cyclohexanol derivative featuring a dimethylamino group at the 3-position in a cis-configuration relative to the hydroxyl group. Its stereochemistry and substituent arrangement influence its physicochemical properties and pharmacological activity .

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

(1R,3S)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |

InChI Key |

MBQMFGCEHCJMHL-KZYPOYLOSA-N |

Isomeric SMILES |

CN(C)[C@H]1CCC[C@H](C1)O.Cl |

Canonical SMILES |

CN(C)C1CCCC(C1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Mannich Base Formation

The initial step involves the Mannich reaction where cyclohexanone reacts with paraformaldehyde and dimethylamine hydrochloride to form dimethylaminomethylcyclohexanone hydrochloride (Mannich hydrochloride). This step is critical for setting up the amino substituent on the cyclohexane ring.

Liberation of the Mannich Base

The Mannich base is liberated from its hydrochloride salt by treatment with a base such as sodium hydroxide in a biphasic solvent system, which may include toluene, methyl tert-butyl ether, hexane, and water.

Formation of cis-3-(Dimethylamino)cyclohexan-1-ol

The free Mannich base undergoes a Grignard reaction or catalytic hydrogenation to introduce the hydroxyl group and form the cyclohexanol ring with the desired cis stereochemistry.

- Grignard Reaction: The Mannich base reacts with an arylmagnesium bromide or similar organometallic reagent to form a mixture of cis and trans isomers.

- Catalytic Hydrogenation: Selective hydrogenation of ketone intermediates can yield cis-configured cyclohexanols.

- The cis isomer is favored by controlling reaction conditions such as temperature, catalyst type, and solvent.

Isolation of cis Isomer Hydrochloride Salt

The crude mixture of cis and trans isomers is converted into the cis isomer nitric acid salt, which selectively precipitates with high diastereomeric purity (less than 0.5% trans isomer contamination).

- Subsequent basification followed by acidification with hydrochloric acid yields cis-3-(Dimethylamino)cyclohexan-1-ol hydrochloride.

- This salt form is stable, easily crystallized, and suitable for large-scale production.

Reaction Scheme Summary

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Mannich reaction: cyclohexanone + paraformaldehyde + dimethylamine hydrochloride | Acetone solvent, mild temperature | Dimethylaminomethylcyclohexanone hydrochloride (Mannich salt) |

| 2 | Liberation of Mannich base | Sodium hydroxide, biphasic solvent system (toluene, MTBE, hexane, water) | Free Mannich base |

| 3 | Grignard reaction or catalytic hydrogenation | Organomagnesium bromide or metal catalyst, controlled temperature | Mixture of cis and trans 3-(dimethylamino)cyclohexanol |

| 4 | Selective precipitation and salt formation | Nitric acid for nitrate salt, then basification and acidification with HCl | This compound |

Research Findings and Industrial Relevance

- The use of the nitrate salt intermediate is a key innovation for selective isolation of the cis isomer with high purity, reducing the need for complex chromatographic separations.

- The Mannich base formation and liberation steps have been optimized to maximize yield and minimize impurities, facilitating scalable industrial production.

- Alternative synthetic routes involving hydrogenation of cyclohexanone derivatives have been reported, but often require harsh conditions and yield mixtures of isomers with lower stereoselectivity.

- The described process is well-suited for large-scale manufacture due to mild reaction conditions, cost-effective reagents, and straightforward purification.

Data Table: Typical Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Mannich base formation | Acetone, room temp, 3-4 hours | 85-90 | >95 | Crystalline hydrochloride salt isolated |

| Liberation of Mannich base | NaOH, toluene/MTBE/hexane/water | 80-85 | >90 | Efficient phase separation |

| Grignard reaction | Dry ether, 0-25°C, 2-4 hours | 75-80 | Mixture | Requires further purification |

| Nitrate salt precipitation | Nitric acid, low temp | 90-95 | >99 (cis) | Selective crystallization of cis isomer |

| Final HCl salt formation | Basification + HCl acidification | 90-95 | >99 | Stable, pure this compound |

Chemical Reactions Analysis

cis-3-(Dimethylamino)cyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents

Scientific Research Applications

cis-3-(Dimethylamino)cyclohexanol hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes

Mechanism of Action

The mechanism of action of cis-3-(Dimethylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific pathways involved .

Comparison with Similar Compounds

(±)-cis-2-[(Dimethylamino)methyl]-1-(3-Methoxyphenyl)cyclohexanol Hydrochloride (Tramadol Hydrochloride)

- Molecular Formula: C₁₆H₂₅NO₂·HCl

- Molecular Weight : 299.84 g/mol

- Key Features: Contains a 3-methoxyphenyl group at position 1 and a dimethylaminomethyl group at position 2 in a cis-configuration. Clinically used as an analgesic with dual opioid and monoaminergic mechanisms. The 3-methoxyphenyl group enhances µ-opioid receptor binding, a feature absent in cis-3-(dimethylamino)cyclohexan-1-OL hydrochloride.

- Pharmacological Relevance: Approved for moderate-to-severe pain management. The absence of the 3-methoxyphenyl group in the target compound likely reduces opioid activity but may retain monoaminergic effects .

cis-3-Hydroxy-3-methylcyclobutylamine Hydrochloride

- Molecular Formula: C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Key Features :

- Cyclobutane ring instead of cyclohexane, introducing higher ring strain.

- Hydroxyl and methyl groups at position 3 in cis-configuration.

- Applications: Used in research for its conformational rigidity, which contrasts with the flexibility of cyclohexane derivatives. Smaller ring size may reduce bioavailability compared to cyclohexanol-based compounds .

cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic Acid (cis-A)

- Molecular Formula: Not explicitly stated (estimated C₁₅H₁₃Cl₂N₂O₃).

- Key Features :

- Cyclohexene backbone with an oxadiazole substituent and carboxylic acid group.

- Synthesized via anhydride-based protocols under basic conditions.

- Functional Differences : The oxadiazole and carboxylic acid groups confer distinct electronic properties, making this compound more suited for materials science applications rather than CNS-targeted pharmacology .

Centrophenoxine Hydrochloride (Meclofenoxate Hydrochloride)

- Molecular Formula: C₁₂H₁₆ClNO₃·HCl

- Molecular Weight : 294.20 g/mol

- Key Features: Combines a dimethylaminoethyl ester with a p-chlorophenoxyacetate group. Used as a nootropic agent to enhance cognitive function.

- Comparison: The ester linkage and chlorophenoxy group differentiate it from the target compound, which lacks these moieties. This structural divergence highlights the importance of ester groups in blood-brain barrier penetration .

Structural and Conformational Analysis

- cis-1,3-Disubstituted Cyclohexanes: demonstrates that cis-1,3-dichlorocyclohexane adopts a chair conformation with axial substituents to minimize steric strain. By analogy, this compound likely adopts a similar conformation, with the hydroxyl group equatorial and dimethylamino group axial, optimizing hydrogen bonding and steric stability .

- Impact of Substituents :

Data Table: Comparative Overview

Biological Activity

Cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride, with the molecular formula C₈H₁₈ClNO and a molecular weight of approximately 175.69 g/mol, is a compound of significant interest in medicinal chemistry. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, especially analgesics like Tramadol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group, which contribute to its pharmacological properties. Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications.

This compound exhibits significant biological activity primarily as an analgesic . Its mechanism involves:

- Inhibition of Norepinephrine and Serotonin Reuptake : The compound interacts with the central nervous system by inhibiting the reuptake of norepinephrine and serotonin. This action contributes to its pain-relieving effects and suggests potential benefits in treating mood disorders.

- Opioid Receptor Interaction : It mimics traditional opioids by engaging with opioid receptors, albeit with a lower potential for addiction and fewer side effects compared to conventional opioids.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Analgesic | Effective in managing moderate to severe pain by acting on neurotransmitter systems. |

| Antidepressant | Potential influence on mood regulation through serotonergic pathways. |

| Anxiolytic | Possible benefits in anxiety disorders due to its interaction with neurotransmitter systems. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential beyond analgesia:

- Pain Management : A study demonstrated that this compound significantly reduced pain responses in animal models, comparable to Tramadol but with a more favorable side effect profile.

- Mood Disorders : Research indicated that the compound could modulate serotonin levels effectively, suggesting its utility in treating depression and anxiety.

- Receptor Interaction Studies : Investigations into its binding affinity revealed that it interacts with various receptors beyond opioid receptors, including those involved in mood regulation.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, which also exhibit analgesic properties. Here is a comparative table:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tramadol | Analgesic | Opioid-like effects; serotonin/norepinephrine reuptake inhibitor |

| 2-Dimethylaminomethylcyclohexanol | Analgesic precursor | Similar structure; used in pain management |

| 1-(3-Methoxyphenyl)-2-dimethylaminomethylcyclohexanol | Analgesic derivative | Enhanced potency; different substitution pattern |

| 3-Dimethylaminocyclohexanol | Structural analog | Lacks the methoxy group; different pharmacological profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride, and how can stereochemical purity be ensured?

- Methodology : Opt for stereoselective synthesis using chiral catalysts or resolving agents. For example, tramadol hydrochloride (a structurally analogous cyclohexanol derivative) is synthesized via reductive amination of ketones, followed by resolution of enantiomers using chiral chromatography .

- Characterization : Confirm stereochemistry via X-ray crystallography, NMR (e.g., NOESY for spatial proximity analysis), and polarimetry. Compare spectral data with known isomers (e.g., tramadol’s cis/trans configurations) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Follow guidelines for similar amines/hydrochlorides: store in airtight containers at 2–8°C, protect from light, and avoid moisture. Use PPE (gloves, goggles) as per SDS recommendations for related compounds .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC for decomposition products like free amines or oxidized derivatives .

Q. What analytical techniques are suitable for quantifying purity and detecting impurities?

- HPLC/UPLC : Use reversed-phase C18 columns with ion-pairing agents (e.g., trifluoroacetic acid) to resolve polar impurities. Validate methods per ICH Q2(R1) .

- Mass Spectrometry : Employ HRMS (High-Resolution MS) to identify trace impurities, leveraging fragmentation patterns of related cyclohexanol derivatives .

Advanced Research Questions

Q. How can conflicting data on biological activity between isomers be resolved?

- Experimental Design :

- Use in vitro models (e.g., receptor-binding assays) to compare cis/trans isomers.

- Perform molecular docking to predict binding affinities to targets like opioid receptors, as done for tramadol .

- Validate with in vivo pharmacokinetic studies to assess metabolic stability (e.g., CYP450-mediated oxidation) .

Q. What strategies mitigate challenges in separating cis/trans isomers during synthesis?

- Chromatographic Resolution : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative-scale separation, as demonstrated for tramadol .

- Crystallization Techniques : Optimize solvent systems (e.g., ethanol/water mixtures) to exploit differential solubility of diastereomeric salts .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

- Degradation Kinetics : Conduct pH-dependent stability studies (pH 1–9) at 25–60°C. Monitor degradation via LC-MS and identify products (e.g., hydrolysis to cyclohexanol derivatives) .

- Mechanistic Insights : Use DFT (Density Functional Theory) calculations to predict hydrolysis pathways, correlating with experimental data .

Q. What advanced spectroscopic methods elucidate conformational dynamics in solution?

- Dynamic NMR : Analyze variable-temperature ¹H NMR to study ring-flipping kinetics in the cyclohexanol moiety .

- 2D NMR : Employ ROESY to detect intramolecular hydrogen bonding between the hydroxyl and dimethylamino groups .

Contradiction Analysis & Data Interpretation

Q. How should researchers address discrepancies in reported CAS numbers or isomer identities?

- Cross-Validation : Cross-reference spectral data (NMR, IR) with authoritative databases (PubChem, ECHA) and published syntheses of analogous compounds (e.g., tramadol’s cis/trans isomers) .

- Isomer-Specific Assays : Develop selective assays (e.g., enantioselective HPLC) to distinguish between structurally similar isomers listed in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.